molecular formula C12H5F6NO3 B1304116 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid CAS No. 886497-47-8

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

Cat. No. B1304116
M. Wt: 325.16 g/mol
InChI Key: AOEAEYCNEQBSCN-UHFFFAOYSA-N
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Description

The compound of interest, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid, is a trifluoromethyl-substituted oxazole derivative. Oxazole derivatives are heterocyclic compounds that have found applications in various fields, including medicinal chemistry, due to their biological activities. The presence of trifluoromethyl groups is known to influence the physical and chemical properties of such compounds, often leading to increased metabolic stability and lipophilicity, which can be beneficial in drug design .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted oxazole derivatives can be achieved through different synthetic routes. For instance, 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a related compound, was synthesized from ethyl 3,3,3-trifluoro-2-diazopropionate and ethyl cyanoformate using a rhodium-catalyzed reaction . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the additional phenyl group. Additionally, the synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids suggests that carboxylic acid derivatives can be used as starting materials for the construction of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of trifluoromethyl groups is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular modeling of related triazole derivatives has shown restricted rotation around certain bonds, which could also be relevant for the oxazole compound .

Chemical Reactions Analysis

Trifluoromethyl-substituted oxazole derivatives can undergo various chemical reactions. For example, the related 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid was found to readily decarboxylate upon heating, yielding a simpler oxazole compound . This suggests that the compound of interest may also be prone to decarboxylation under certain conditions. Furthermore, the synthesis of alpha-trifluoromethyl alpha-amino acids from 5-fluoro-4-trifluoromethyloxazoles indicates that oxazole derivatives can be transformed into amino acid derivatives, which could be a relevant reaction for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted oxazoles are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can increase the acidity of adjacent hydrogen atoms, affect the compound's boiling and melting points, and enhance its overall stability. The NMR study of related triazole derivatives provides insights into the electronic environment of the molecule, which can be extrapolated to understand the properties of the oxazole compound . Additionally, the synthesis of various derivatives from 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid demonstrates the chemical versatility of these compounds .

Scientific Research Applications

Synthetic Applications

The synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain utilizes 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from 5-fluoro-4-trifluoromethyl-1,3-oxazoles. These compounds are shown to undergo rearrangements leading to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, demonstrating the synthetic versatility of fluorinated oxazoles as equivalents to trifluoromethyl glycine (Tfm-Gly). Such chemical transformations underscore the role of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid derivatives in accessing a wide range of biologically relevant molecules (Burger et al., 2006).

Chemical Transformations and Properties

Another study explores the synthesis of highly functionalized CF3-1,2,3-triazoles, including 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids, from 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones and sodium azide. This research highlights the chemical reactivity and potential utility of trifluoromethylated compounds in constructing complex molecules with potential biological activity (Usachev et al., 2011).

Catalysis and Chemical Synthesis

Furthermore, the study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds provides insights into the development of peptidomimetics or biologically active compounds. This research demonstrates the importance of 5-(trifluoromethyl)-1,3-oxazole derivatives in facilitating regiocontrolled cycloaddition reactions, underscoring the synthetic utility of fluorinated compounds in preparing complex molecular architectures with potential applications in drug discovery and material science (Ferrini et al., 2015).

properties

IUPAC Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO3/c13-11(14,15)6-3-1-5(2-4-6)9-19-7(10(20)21)8(22-9)12(16,17)18/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEAEYCNEQBSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008274
Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
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Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid

CAS RN

886497-47-8
Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-4-oxazolecarboxylic acid
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Record name 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
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